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Compound of Interest

Compound Name:
1-Chloro-2-(4-

nitrophenoxy)benzene

CAS No.: 2091-61-4

Cat. No.: B1605464 Get Quote

CAS Registry Number: 2091-61-4 Synonyms: 2-Chloro-4'-nitrodiphenyl ether; 1-chloro-2-(4-
nitrophenoxy)benzene Molecular Formula:

Molecular Weight: 249.65 g/mol

Introduction & Significance
This technical guide details the spectroscopic signature of 2-chlorophenyl 4'-nitrophenyl ether,

a halogenated diphenyl ether structurally related to the protoporphyrinogen oxidase (PPO)

inhibitor class of herbicides (e.g., Nitrofen).

In drug discovery and agrochemical synthesis, this compound serves as a critical

pharmacophore scaffold. The diphenyl ether linkage provides a specific bond angle (~120°)

that positions the electron-withdrawing nitro group and the lipophilic chlorine atom in a spatial

arrangement often required for binding to hydrophobic pockets in enzymatic targets.

Safety & Handling (Pre-Experimental)
Hazard Class: Irritant (Skin/Eye), potentially toxic to aquatic life.

PPE: Nitrile gloves, UV-protective safety glasses (if analyzing via UV-Vis), and fume hood

extraction are mandatory due to potential formation of toxic chlorinated byproducts upon

thermal decomposition.
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Synthesis & Purification Workflow
To ensure the spectroscopic data discussed below is valid, the sample must be synthesized

and purified to >98% purity. The standard route is the Ullmann Ether Synthesis or Nucleophilic

Aromatic Substitution (

).

Core Protocol: Mechanism[1]
Reactants: 2-Chlorophenol (1.0 eq) + 1-Fluoro-4-nitrobenzene (1.0 eq).

Base/Catalyst: Potassium Carbonate (

, 2.0 eq) in DMF or DMSO.

Conditions: Heat to 80–100°C for 4–6 hours under

atmosphere.

Workup: Quench with ice water, extract with EtOAc, wash with brine.

Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (SiO2, 10%

EtOAc/Hexane).

Reactants
2-Chlorophenol

4-Fluoronitrobenzene

SnAr Reaction
K2CO3, DMF, 100°C

Workup
EtOAc Extraction

Purification
Recrystallization (EtOH)

Validation
HPLC (>98%)

Click to download full resolution via product page

Figure 1: Synthesis and purification workflow ensuring sample integrity for spectral analysis.

Spectroscopic Characterization
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance). Significance: Confirms the presence

of the ether linkage and the nitro group while verifying the absence of the phenolic -OH

precursor.
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Functional Group
Frequency (

)
Intensity Assignment Logic

Aromatic C-H 3050–3100 Weak C-H stretching

vibration.

Nitro (

)
1520–1530 Strong

Asymmetric stretching

(characteristic of

aromatic nitro).

Nitro (

)
1340–1350 Strong Symmetric stretching.

Ether (C-O-C) 1230–1250 Strong
Aryl ether asymmetric

stretch.

C-Cl 1080 & 740–750 Medium

Aryl chloride stretch

(often coupled with

ring vibrations).

Ortho-Subst. 750 (approx) Strong

Out-of-plane bending

for 1,2-disubstituted

ring.

Diagnostic Check: The absence of a broad band at 3200–3500

confirms the complete consumption of the 2-chlorophenol starting material.

Nuclear Magnetic Resonance ( NMR)
Solvent:

(Chloroform-d) or

. Frequency: 400 MHz or higher recommended for resolution of the ortho-ring multiplets.

The molecule possesses two distinct aromatic rings:

Ring A (Nitrophenyl): Para-substituted (AA'BB' system).
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Ring B (Chlorophenyl): Ortho-substituted (ABCD system).

NMR Data Table (

)
Shift (

ppm)
Multiplicity Integration Assignment

Structural
Insight

8.20 – 8.25 Doublet (d) 2H H-3', H-5'

Ortho to

(Strongly

deshielded by

anisotropy/induct

ion).

7.50 – 7.55
Doublet of

Doublets (dd)
1H H-3 (Ring B)

Ortho to -Cl.

Deshielded by

Chlorine.

7.25 – 7.35 Multiplet (m) 1H H-5 (Ring B)
Meta to ether/Cl.

[1]

7.10 – 7.18 Multiplet (m) 2H H-4, H-6

Para/Ortho to

ether. Shielded

by ether oxygen

donation.

6.95 – 7.05 Doublet (d) 2H H-2', H-6'

Ortho to Ether

(Ring A).

Shielded by

resonance from

oxygen.

Interpretation:

The AA'BB' pattern (two doublets with "roofing" effect) is diagnostic for the 4-nitrophenyl

moiety.
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The multiplet region (7.10–7.55 ppm) represents the 2-chlorophenyl ring. The proton at

position 3 (adjacent to Cl) typically appears most downfield within this specific ring system

due to the inductive effect of Chlorine.

Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV) or LC-MS (ESI+). Molecular Ion:

= 249 (for

) and 251 (for

).

Fragmentation Pathway (EI): The ether linkage is the primary site of fragility under electron

impact.

Molecular Ion: m/z 249/251 (3:1 ratio due to Cl isotopes).

Loss of

: m/z 203 (M - 46). Common for nitroaromatics.

Ether Cleavage: Formation of chlorophenoxy cation or nitrophenoxy cation depending on

charge localization stability.

Loss of Cl: m/z 214 (M - 35).

Molecular Ion (M+)
m/z 249/251

[M - NO2]+
m/z 203

- NO2 (46)

[M - Cl]+
m/z 214

- Cl (35)

Ether Cleavage
Phenoxy Cations

C-O Bond Break
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Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass

Spectrometry.

Quality Control & Validation Protocol
To validate the identity of "2-chlorophenyl 4'-nitrophenyl ether" against its isomers (e.g.,

Nitrofen, which is 2,4-dichloro), use the following logic:

Isotope Pattern: Check MS for the Chlorine isotope cluster.

Mono-chloro (Target): M and M+2 peak height ratio is 3:1.

Di-chloro (Impurity/Isomer): M, M+2, M+4 ratio is 9:6:1.

Coupling Constants (

):

Check the nitro-ring doublets. A coupling constant of

confirms para-substitution.

Meta-substitution (isomeric impurity) would show

and

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

